molecular formula C18H15ClS B1215216 Triphenylsulfonium chloride CAS No. 4270-70-6

Triphenylsulfonium chloride

Cat. No. B1215216
CAS RN: 4270-70-6
M. Wt: 298.8 g/mol
InChI Key: ZFEAYIKULRXTAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfonium chloride is used as a key intermediate in new electronic chemicals such as semiconductors, LCDs, and TFTs . It also serves as a photoacid generator (PAG) in catalyst activation through in situ photogeneration of ligands .


Synthesis Analysis

Triphenylsulfonium chloride can be synthesized from diphenyl sulfoxide and trimethylsilyl chloride . Another method involves a two-step process with an aryl Grignard reagent reacting with a diarylsulfoxide in a solvent mixture of aliphatic and aromatic hydrocarbons .


Molecular Structure Analysis

The molecular formula of Triphenylsulfonium chloride is C18H15ClS . The InChIKey is ZFEAYIKULRXTAR-UHFFFAOYSA-M . The Canonical SMILES is C1=CC=C(C=C1)S+C3=CC=CC=C3.[Cl-] .


Chemical Reactions Analysis

The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly(methyl methacrylate) (PMMA) film have been characterized . Two previously unreported TPS photoproducts, triphenylene and dibenzothiophene, were detected .


Physical And Chemical Properties Analysis

Triphenylsulfonium chloride is a solid under normal conditions . It should be stored under inert gas and away from light as it is light-sensitive and hygroscopic .

Scientific Research Applications

Electronics Industry

Triphenylsulfonium chloride: is widely used as a key intermediate in the production of new electronic chemicals, particularly in the manufacturing of semiconductors, liquid crystal displays (LCDs), and thin-film transistors (TFTs) . Its role in the electronics industry is pivotal due to its solubility and reactivity, which facilitate the creation of complex electronic components.

Polymer Light Emitting Diodes (PLEDs)

In the field of optoelectronics, Triphenylsulfonium chloride salts are incorporated into polyfluorene PLEDs to improve charge injection . This results in devices with lower turn-on voltage, increased luminous efficiency, and higher peak luminance values. The compatibility of these salts with conjugated polymers allows for the formation of blends with attractive luminescent properties, enhancing the performance of PLEDs.

Photo-Acid Generation

In chemical research, Triphenylsulfonium chloride acts as a photo-acid generator. When exposed to UV light, it produces protons and a photoproduct, 2-phenylthio-biphenyl, which can be used to trigger changes in pH-sensitive fluorescent sensors . This ‘off–on–off’ fluorescence behavior is valuable for visualizing and studying dynamic chemical processes.

Mechanism of Action

Target of Action

Triphenylsulfonium chloride is a chemical compound with the formula C18H15ClS The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Triphenylsulfonium chloride is primarily through photochemical reactions . When irradiated, it undergoes both in-cage and cage-escape reactions, most likely by the heterolysis or homolysis of sulfur–carbon bonds . The heterolysis pathway produces a phenyl cation and diphenylsulfide, whereas a diphenylsulfinyl radical cation and a phenyl radical are the expected products from homolysis .

Biochemical Pathways

The biochemical pathways affected by Triphenylsulfonium chloride involve the formation of different fragments after irradiation . These fragments can recombine to yield 2-, 3- and 4- (phenylthio)biphenyl with one equivalent of acid . After cage-escape, the fragments can react with the solvent or with fragments from another Triphenylsulfonium molecule or other contaminants, generating diphenylsulfide, biphenyl, and acid .

Result of Action

The result of the action of Triphenylsulfonium chloride is the formation of various photoproducts . Two previously unreported photoproducts, triphenylene and dibenzothiophene, were detected . Additionally, it was suggested that Triphenylsulfonium fragments had been incorporated into the polymer film .

Action Environment

The action of Triphenylsulfonium chloride is influenced by environmental factors. For instance, the irradiation of acetonitrile solutions containing 10% w/v PMMA and 1% w/v Triphenylsulfonium chloride showed only a trace amount of triphenylene or dibenzothiophene, indicating that topochemical factors were important for the formation of these molecules .

Safety and Hazards

Triphenylsulfonium chloride causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

triphenylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEAYIKULRXTAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052096
Record name Triphenylsulfonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium chloride

CAS RN

4270-70-6
Record name Triphenylsulfonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylsulfonium ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylsulfonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into 400 g of dichloromethane was dissolved 40 g (0.2 mole) of diphenyl sulfoxide, and the resulting solution was agitated under ice-cool. And then, 65 g (0.6 mole) of trimethyl silyl chloride was added dropwise at the temperature not exceeding 20° C., at which temperature the mixture was aged for 30 minutes. Thereafter, a Grignard agent prepared separately from 14.6 g (0.6 mole) of a metal magnesium, 67.5 g (0.6 mol) of chlorobenzene, and 168 g of tetrahydrofurane (THF) was added dropwise into it at the temperature not exceeding 20° C. After the reaction mixture was aged for one hour, it was added by 50 g of water at the temperature not exceeding 20° C. to terminate the reaction, and then further by 150 g of water, 10 g of 12-N hydrochloric acid, and 200 g of diethyl ether. A water layer was taken out by separation and washed by 100 g of diethyl ether to obtain an aqueous triphenyl sulfonium chloride solution. This was used in the subsequent reaction without isolation procedures further.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
[Compound]
Name
12-N
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 g
Type
solvent
Reaction Step Seven
Name
Quantity
150 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was allowed to mature for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene and 168 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was allowed to mature for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of triphenylsulfonium chloride. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium chloride
Reactant of Route 2
Triphenylsulfonium chloride
Reactant of Route 3
Triphenylsulfonium chloride
Reactant of Route 4
Triphenylsulfonium chloride
Reactant of Route 5
Triphenylsulfonium chloride
Reactant of Route 6
Triphenylsulfonium chloride

Q & A

Q1: What makes triphenylsulfonium chloride particularly interesting as a catalyst in cumene oxidation?

A1: Unlike traditional catalysts, triphenylsulfonium chloride exhibits a unique autocatalytic behavior at low temperatures (below 70°C) and auto-retarding behavior at higher temperatures (above 85°C) in the liquid-phase oxidation of cumene [, ]. This behavior is attributed to the formation and subsequent deoxygenation of a complex between the catalyst and oxygen (Cat.···O2). [, ]

Q2: How does triphenylsulfonium chloride influence the decomposition of cumene hydroperoxide?

A2: Research indicates that triphenylsulfonium chloride significantly accelerates the decomposition of cumene hydroperoxide compared to the uncatalyzed reaction []. This decomposition primarily yields acetophenone and dicumyl peroxide, with minimal α-cumyl alcohol formation. The presence of methyl alcohol and traces of phenol and acetone suggest both homolytic and heterolytic decomposition pathways are involved. []

Q3: What is the proposed mechanism by which triphenylsulfonium chloride catalyzes cumene oxidation?

A3: Kinetic studies suggest that triphenylsulfonium chloride activates molecular oxygen through a reversible molecular association, forming a catalyst-oxygen complex (Cat.···O2) []. This complex is believed to play a key role in initiating the oxidation of cumene. Computer simulations have helped to elucidate the individual reaction steps and determine rate constants, further supporting this proposed mechanism. []

Q4: Beyond cumene oxidation, what other applications have been explored for triphenylsulfonium chloride?

A4: Triphenylsulfonium chloride has shown promise in the selective enrichment and detection of perfluoroalkyl sulfonates. It acts as a bifunctional agent, first facilitating the precipitation of perfluorosulfonic acid as triphenylsulfonium perfluorosulfonic acid (TPA) and then enabling the direct detection of the perfluorosulfonic acid by MALDI-TOF-MS using the triphenylsulfonium group of TPA as a matrix. []

Q5: What role does triphenylsulfonium chloride play in manganese extraction and determination?

A5: Research explored using triphenylsulfonium chloride as an extractant for manganese(II) []. While the paper focuses on a different reagent (Cyanex 302) for this purpose, it highlights the ongoing search for effective extraction methods for separating and preconcentrating manganese for spectrophotometric determination. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.